molecular formula C21H16BrN B8281205 6-Bromo-8,8-dimethyl-8H-indolo[3,2,1-de]acridine

6-Bromo-8,8-dimethyl-8H-indolo[3,2,1-de]acridine

Cat. No.: B8281205
M. Wt: 362.3 g/mol
InChI Key: FUSIRINQXZHXFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Bromo-8,8-dimethyl-8H-indolo[3,2,1-de]acridine is a useful research compound. Its molecular formula is C21H16BrN and its molecular weight is 362.3 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C21H16BrN

Molecular Weight

362.3 g/mol

IUPAC Name

10-bromo-13,13-dimethyl-1-azapentacyclo[10.7.1.02,7.08,20.014,19]icosa-2,4,6,8(20),9,11,14,16,18-nonaene

InChI

InChI=1S/C21H16BrN/c1-21(2)16-8-4-6-10-19(16)23-18-9-5-3-7-14(18)15-11-13(22)12-17(21)20(15)23/h3-12H,1-2H3

InChI Key

FUSIRINQXZHXFK-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CC=CC=C2N3C4=CC=CC=C4C5=C3C1=CC(=C5)Br)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

16.3 g (43.6 mmol) of 2-[2-(3-bromocarbazol-9-yl)phenyl]propan-2-ol are dissolved in 1.2 l of degassed toluene, a suspension of 40 g of polyphosphoric acid and 28 ml of methanesulfonic acid is added, and the mixture is heated at 60° C. for 1 h. The batch is cooled, and water is added. A solid precipitates out and is dissolved in methylene chloride/THF (1:1). The solution is carefully rendered alkaline using 20% NaOH, the phases are separated and dried over MgSO4. The solid obtained is washed by stirring with heptane. Yield: 13.5 g (37 mmol), 87% of theory, purity according to 1H-NMR about 95%.
Name
2-[2-(3-bromocarbazol-9-yl)phenyl]propan-2-ol
Quantity
16.3 g
Type
reactant
Reaction Step One
Quantity
1.2 L
Type
solvent
Reaction Step One
[Compound]
Name
polyphosphoric acid
Quantity
40 g
Type
reactant
Reaction Step Two
Quantity
28 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

6.3 g (22.2 mmol) of 8,8-dimethylindolo[3,2,1-de]acridine are initially introduced in 150 ml of CH2Cl2. A solution of 8 g (45.1 mmol) of NBS in 100 ml of acetonitrile is subsequently added dropwise at −15° C. with exclusion of light, and the mixture is allowed to come to room temperature and is stirred at this temperature for a further 4 h. 150 ml of water are subsequently added to the mixture, which is then extracted with CH2Cl2. The organic phase is dried over MgSO4, and the solvents are removed in vacuo. The product is washed by stirring with hot hexane and filtered off with suction. Yield: 4.5 g (12 mmol), 57% of theory, purity according to 1H-NMR about 97%.
Quantity
6.3 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
8 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
150 mL
Type
reactant
Reaction Step Three

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